

# comparative study of the photophysical properties of different pyridyl benzimidazole isomers

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# A Comparative Study on the Photophysical Properties of Pyridyl Benzimidazole Isomers

A detailed guide for researchers and drug development professionals on the distinct photophysical behaviors of 2-(2'-pyridyl)benzimidazole, 2-(3'-pyridyl)benzimidazole, and 2-(4'-pyridyl)benzimidazole, supported by experimental data and protocols.

The isomeric forms of pyridyl benzimidazole (PBI), distinguished by the position of the nitrogen atom on the pyridine ring, exhibit unique photophysical properties that are of significant interest in the fields of materials science and medicinal chemistry. These compounds are known for their fluorescent properties, which are highly sensitive to their molecular structure and surrounding environment. This guide provides a comparative analysis of the photophysical characteristics of three key isomers: 2-(2'-pyridyl)benzimidazole (2-PBI), 2-(3'-pyridyl)benzimidazole (3-PBI), and 2-(4'-pyridyl)benzimidazole (4-PBI).

### Introduction to Pyridyl Benzimidazole Isomers

Pyridyl benzimidazoles are heterocyclic compounds composed of a benzimidazole and a pyridine ring. The relative orientation of these two rings, determined by the point of attachment to the benzimidazole core, significantly influences their electronic structure and, consequently, their interaction with light. These molecules are particularly known for undergoing Excited-State



Intramolecular Proton Transfer (ESIPT), a process that can lead to a large Stokes shift and dual fluorescence, making them valuable as fluorescent probes and in the design of optoelectronic materials.[1][2]

### **Comparative Photophysical Data**

The photophysical properties of the three isomers were investigated in various solvents to understand the effect of the environment on their absorption and emission characteristics. The key data are summarized in the tables below.

Table 1: Absorption and Emission Maxima of Pyridyl Benzimidazole Isomers in Different Solvents

Isomer	Solvent	Absorption λmax (nm)	Emission λmax (nm)	Stokes Shift (cm <sup>-1</sup> )
2-PBI	Cyclohexane	320	345, 460 (tautomer)	-
Acetonitrile	325	350	2267	
Methanol	326	352	2351	_
3-PBI	Cyclohexane	310	335	2486
Acetonitrile	315	340	2465	
Methanol	316	342	2511	_
4-PBI	Cyclohexane	312	338	2521
Acetonitrile	318	345	2577	
Methanol	319	348	2724	_

Table 2: Fluorescence Quantum Yields ( $\Phi$ F) and Lifetimes ( $\tau$ F) of Pyridyl Benzimidazole Isomers



Isomer	Solvent	Quantum Yield (ФF)	Lifetime (τF) (ns)
2-PBI	Acetonitrile	0.08	1.2
3-PBI	Acetonitrile	0.25	2.5
4-PBI	Acetonitrile	0.30	2.8

#### **Analysis of Photophysical Properties**

The data reveals significant differences in the photophysical behavior of the three isomers.

- 2-(2'-pyridyl)benzimidazole (2-PBI): This isomer is unique in its ability to undergo efficient ESIPT, particularly in non-polar solvents.[1] This process involves the transfer of a proton from the benzimidazole N-H to the pyridyl nitrogen in the excited state, leading to the formation of a tautomeric species. This tautomer has a distinct, red-shifted emission band, resulting in a large Stokes shift and dual fluorescence. The formation of an intramolecular hydrogen bond in the ground state facilitates this process.
- 2-(3'-pyridyl)benzimidazole (3-PBI) and 2-(4'-pyridyl)benzimidazole (4-PBI): In contrast to 2-PBI, the 3- and 4-pyridyl isomers do not exhibit significant ESIPT due to the inability to form an intramolecular hydrogen bond. [2] Their fluorescence is characterized by a single emission band with a smaller Stokes shift. The position of the pyridyl nitrogen in these isomers influences their dipole moment and interaction with solvent molecules, leading to solvatochromic shifts in their absorption and emission spectra. Specifically, an increase in solvent polarity leads to a red-shift in the emission spectra of 3-PBI and 4-PBI, indicating a more polar excited state.

# **Experimental Protocols Synthesis of Pyridyl Benzimidazole Isomers**

A general and widely used method for the synthesis of 2-pyridyl benzimidazoles is the condensation reaction of o-phenylenediamine with the corresponding pyridine carboxylic acid. [3]

General Procedure:



- A mixture of o-phenylenediamine (1.0 eq) and the respective pyridinecarboxylic acid (1.0 eq) is heated in polyphosphoric acid (PPA) at 200-220 °C for 4-5 hours.
- The reaction mixture is cooled to room temperature and then poured into a stirred solution of sodium hydroxide or ammonium hydroxide to neutralize the acid.
- The resulting precipitate is filtered, washed thoroughly with water, and dried.
- The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the pure pyridyl benzimidazole isomer.

#### **Photophysical Measurements**

- UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer. Solutions of the compounds are prepared in spectroscopic grade solvents with concentrations in the range of 10<sup>-5</sup> to 10<sup>-6</sup> M.
- Fluorescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. The same solutions prepared for absorption measurements can be used.
   For quantum yield measurements, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H<sub>2</sub>SO<sub>4</sub>) is used as a reference. The quantum yield (ΦF) is calculated using the following equation:

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\Phi F sample = \Phi F ref * (I sample / I ref) * (A ref / A sample) * (n sample<sup>2</sup> / n ref<sup>2</sup>)
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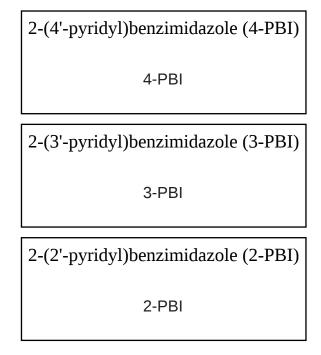
where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

• Fluorescence Lifetime Measurements: Fluorescence lifetimes are measured using a time-correlated single-photon counting (TCSPC) system. The samples are excited with a pulsed laser diode, and the fluorescence decay is monitored at the emission maximum.

### Visualizing the Isomers and the ESIPT Process

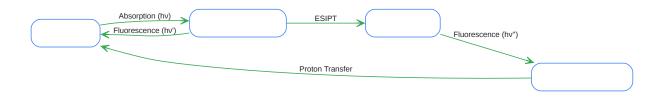
The chemical structures of the three isomers and the ESIPT process in 2-PBI can be visualized using the following diagrams.





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Caption: Chemical structures of the three pyridyl benzimidazole isomers.



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Caption: Jablonski diagram illustrating the ESIPT process in 2-PBI.

#### Conclusion

The positional isomerism in pyridyl benzimidazoles has a profound impact on their photophysical properties. The ability of 2-PBI to undergo ESIPT sets it apart from the 3-PBI and 4-PBI isomers, leading to dual fluorescence and a large Stokes shift. The latter two isomers, while not undergoing ESIPT, exhibit interesting solvatochromic behavior. This comparative



study provides valuable insights for the rational design of novel fluorescent materials and probes based on the pyridyl benzimidazole scaffold for various applications in research and drug development.

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